

A Comparative Guide to the Kinase Cross-Reactivity Profile of Tandutinib

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Compound of Interest

Compound Name: *Taligantinib*

Cat. No.: *B15621371*

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Disclaimer: The initial query for "**Taligantinib**" did not yield results for a kinase inhibitor. It is highly likely that this was a typographical error and the intended compound was Tandutinib, a well-documented kinase inhibitor. This guide therefore focuses on the cross-reactivity profile of Tandutinib.

This guide provides a detailed comparison of Tandutinib's performance against a panel of kinases, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Tandutinib (formerly known as MLN518) is a piperazinyl quinazoline-based, orally bioavailable small molecule that functions as a receptor tyrosine kinase inhibitor.^{[1][2]} It has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and glioblastoma.^{[3][4][5]} Tandutinib exerts its antineoplastic activity by inhibiting the autophosphorylation of key receptor tyrosine kinases, which in turn blocks downstream signaling pathways, leading to an induction of apoptosis and inhibition of cell proliferation.^{[1][2][6]}

Cross-Reactivity Profile of Tandutinib

Tandutinib is a potent inhibitor of Class III receptor tyrosine kinases, primarily targeting FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).^{[7][8][9]} The following table summarizes the inhibitory activity of Tandutinib against its primary targets and other kinases, providing a clear view of its selectivity.

Kinase Target	IC50 (µM)	Selectivity Notes
Primary Targets		
FLT3	0.22[7][9]	Potent inhibition
c-Kit	0.17[7][9]	Potent inhibition
PDGFR	0.20[7][9]	Potent inhibition
PDGFR-β	~0.20[10]	Potent inhibition
Secondary/Off-Targets		
CSF-1R	3.43[9]	15-20 fold lower potency compared to FLT3[9]
Kinases with Minimal Inhibition		
FGFR	>100-fold selectivity for FLT3 vs FGFR[9]	Little to no activity[9]
EGFR	>100-fold selectivity for FLT3 vs EGFR[9]	Little to no activity[9]
KDR (VEGFR2)	>100-fold selectivity for FLT3 vs KDR[9]	Little to no activity[9]
InsR	Not specified	Little to no activity[9]
Src	Not specified	Little to no activity[9]
Abl	Not specified	Little to no activity[9]
PKC	Not specified	Little to no activity[9]
PKA	Not specified	Little to no activity[9]
MAPKs	Not specified	Little to no activity[9]

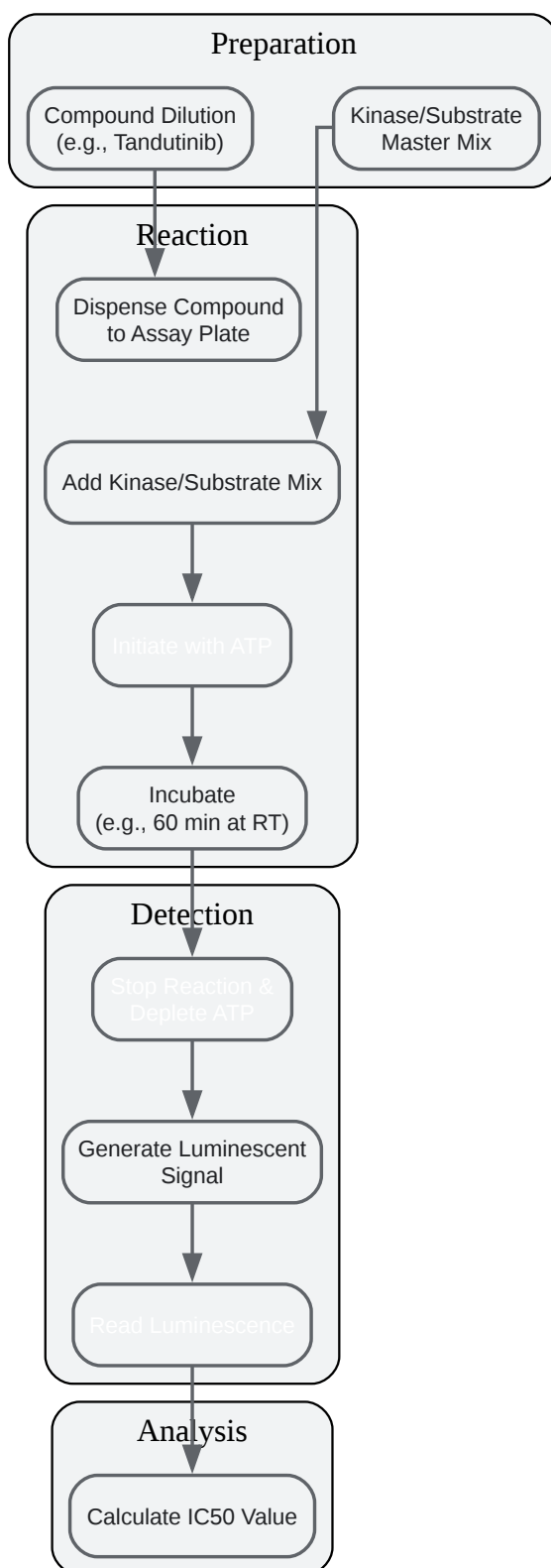
Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through biochemical kinase assays. These assays directly measure the catalytic activity of a kinase and

the ability of a compound to inhibit it.

General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™ Luminescence Assay):

- **Compound Preparation:** The test compound (e.g., Tandutinib) is serially diluted to create a range of concentrations. A vehicle control (typically DMSO) is also prepared.
- **Assay Plate Setup:** A small volume of each compound dilution is added to the wells of a multi-well assay plate.
- **Kinase Reaction:** A master mix containing the purified kinase enzyme and its specific substrate is prepared in a reaction buffer.
- **Initiation:** The kinase reaction is initiated by adding ATP to the wells containing the compound and the kinase/substrate mix.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- **Reaction Termination:** An ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining ATP.
- **Signal Generation:** A Kinase Detection Reagent is then added. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase/luciferin system to generate a luminescent signal.
- **Data Acquisition:** The luminescence of each well is measured using a plate reader. The intensity of the signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
- **Data Analysis:** The results are analyzed to determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (the IC50 value).

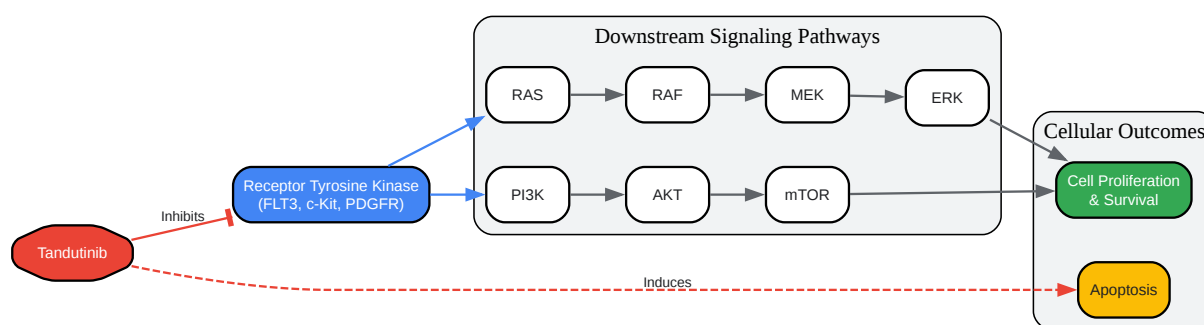


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Caption: Workflow for a typical biochemical kinase inhibition assay.

Signaling Pathways

Tandutinib targets Class III receptor tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations in genes like FLT3 are found in a significant percentage of AML patients and lead to constitutive activation of these pathways.



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Caption: Tandutinib's mechanism of action on key signaling pathways.

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